molecular formula C5H9O3- B1253771 2-Hydroxypentanoate

2-Hydroxypentanoate

Cat. No. B1253771
M. Wt: 117.12 g/mol
InChI Key: JRHWHSJDIILJAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxypentanoate is the pentanoate anion substituted at the alpha-carbon by a hydroxy group. The conjugate base of 2-hydroxypentanoic acid, it is the predominant species at physiological pH. It has a role as a metabolite. It is a conjugate base of a 2-hydroxypentanoic acid.

Scientific Research Applications

Kinetic Resolution and Industrial Applications

2-Hydroxypentanoate derivatives, like D-2-hydroxybutanoate, are crucial in industrial processes, specifically as building blocks for medicines and biodegradable polymers. For example, D-2-hydroxybutanoate is produced through the kinetic resolution of racemic mixtures, employing biocatalysts such as NAD-independent L-lactate dehydrogenase. This process also co-produces 2-oxobutanoate, another valuable intermediate. The efficiency and green nature of this method make it a desirable alternative for the production of these intermediates (Gao et al., 2011).

Role in Biorefinery Schemes

In the realm of lignocellulosic biorefineries, alkyl γ-hydroxypentanoates and γ-valerolactone are identified as promising platform chemicals. These compounds can be derived from alkyl levulinates. The conversion process involves H-transfer catalysis using Raney Ni and 2-propanol, offering substantial control over product selectivity and yielding high concentrations of alkyl γ-hydroxypentanoates at low temperatures. The process also allows the production of γ-valerolactone at higher temperatures. This methodology offers insights into the conversion mechanism and establishes a potential avenue for the valorization of alkyl levulinates, contributing significantly to the biorefinery concept (Geboers et al., 2014).

Ionic Liquids and Catalytic Activity

2-Hydroxyethylammonium pentanoate and its derivatives, as a part of ionic liquids, have been synthesized and studied for their physico-chemical properties. These ionic liquids show promise due to their structural variations and have been investigated for their catalytic activity in aldol condensation processes. The studies reveal that these ionic liquids offer high conversions and selectivities and can be reused for multiple cycles, showcasing their potential in various industrial applications (Iglesias et al., 2010).

Biochemical Pathways and Drug Abuse Concerns

In biochemical pathways, 2-hydroxypentanoate derivatives are involved in the conversion and catabolism of substances like calcium levulinate. The conversion of levulinate to 4-hydroxypentanoate, a drug of abuse, is of significant concern. The process involves cytosolic and mitochondrial dehydrogenases and is influenced by factors like ethanol oxidation. The production of 4-hydroxypentanoate and its subsequent biochemical pathways raise public health concerns due to its potential abuse (Harris et al., 2010).

properties

IUPAC Name

2-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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